molecular formula C5H4BrIN2 B572053 5-Bromo-6-iodopyridin-2-amine CAS No. 1223748-35-3

5-Bromo-6-iodopyridin-2-amine

Cat. No.: B572053
CAS No.: 1223748-35-3
M. Wt: 298.909
InChI Key: BGQPGYLGRNLJKR-UHFFFAOYSA-N
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Description

5-Bromo-6-iodopyridin-2-amine: is an organic compound with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 6th positions of the pyridine ring, respectively, and an amino group at the 2nd position. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2-aminopyridine. The process begins with the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to iodination using iodine or an iodinating agent like potassium iodide (KI) in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-6-iodopyridin-2-amine is used as a building block in organic synthesis. Its halogenated positions make it a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its unique reactivity makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-6-iodopyridin-2-amine involves its interaction with various molecular targets. The halogen atoms (bromine and iodine) and the amino group contribute to its reactivity and ability to form bonds with other molecules. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-iodopyridin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-6-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQPGYLGRNLJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676533
Record name 5-Bromo-6-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-35-3
Record name 5-Bromo-6-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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